molecular formula C20H17N3O6 B4327402 4-(2,3-DIMETHOXYPHENYL)-3-(3-NITROPHENYL)-1H,4H,5H,6H-PYRANO[2,3-C]PYRAZOL-6-ONE

4-(2,3-DIMETHOXYPHENYL)-3-(3-NITROPHENYL)-1H,4H,5H,6H-PYRANO[2,3-C]PYRAZOL-6-ONE

Cat. No.: B4327402
M. Wt: 395.4 g/mol
InChI Key: POFLSIBPXFETFA-UHFFFAOYSA-N
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Description

4-(2,3-DIMETHOXYPHENYL)-3-(3-NITROPHENYL)-1H,4H,5H,6H-PYRANO[2,3-C]PYRAZOL-6-ONE is a complex organic compound that belongs to the class of pyranopyrazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyranopyrazoles typically involves multi-step reactions. One common method is the one-pot three-component reaction involving hydrazine hydrate, ethyl acetoacetate, and aromatic aldehydes in the presence of a catalyst such as piperidine. The reaction is usually carried out in ethanol under reflux conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and nitro groups.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, pyranopyrazoles have been studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds.

Medicine

Medically, derivatives of pyranopyrazoles are being explored for their potential therapeutic effects, including anti-inflammatory and analgesic properties.

Industry

In the industrial sector, these compounds can be used in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-(2,3-DIMETHOXYPHENYL)-3-(3-NITROPHENYL)-1H,4H,5H,6H-PYRANO[2,3-C]PYRAZOL-6-ONE would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, altering their activity and leading to various biological effects. The methoxy and nitro groups can play a role in binding to the active sites of enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,3-dimethoxyphenyl)-3-(4-nitrophenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one
  • 4-(2,3-dimethoxyphenyl)-3-(3-nitrophenyl)-4,5-dihydropyrano[2,3-c]pyrazol-5(1H)-one

Uniqueness

The unique combination of methoxy and nitro groups in the compound provides distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for further research and development.

Properties

IUPAC Name

4-(2,3-dimethoxyphenyl)-3-(3-nitrophenyl)-4,5-dihydro-2H-pyrano[2,3-c]pyrazol-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O6/c1-27-15-8-4-7-13(19(15)28-2)14-10-16(24)29-20-17(14)18(21-22-20)11-5-3-6-12(9-11)23(25)26/h3-9,14H,10H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POFLSIBPXFETFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C2CC(=O)OC3=NNC(=C23)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2,3-DIMETHOXYPHENYL)-3-(3-NITROPHENYL)-1H,4H,5H,6H-PYRANO[2,3-C]PYRAZOL-6-ONE
Reactant of Route 2
4-(2,3-DIMETHOXYPHENYL)-3-(3-NITROPHENYL)-1H,4H,5H,6H-PYRANO[2,3-C]PYRAZOL-6-ONE
Reactant of Route 3
4-(2,3-DIMETHOXYPHENYL)-3-(3-NITROPHENYL)-1H,4H,5H,6H-PYRANO[2,3-C]PYRAZOL-6-ONE
Reactant of Route 4
4-(2,3-DIMETHOXYPHENYL)-3-(3-NITROPHENYL)-1H,4H,5H,6H-PYRANO[2,3-C]PYRAZOL-6-ONE
Reactant of Route 5
4-(2,3-DIMETHOXYPHENYL)-3-(3-NITROPHENYL)-1H,4H,5H,6H-PYRANO[2,3-C]PYRAZOL-6-ONE
Reactant of Route 6
4-(2,3-DIMETHOXYPHENYL)-3-(3-NITROPHENYL)-1H,4H,5H,6H-PYRANO[2,3-C]PYRAZOL-6-ONE

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